molecular formula C11H12N2O2 B8605688 6-hydroxy-N,1-dimethylindole-3-carboxamide

6-hydroxy-N,1-dimethylindole-3-carboxamide

Cat. No.: B8605688
M. Wt: 204.22 g/mol
InChI Key: ALTIHNKZQMTOFA-UHFFFAOYSA-N
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Description

6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-hydroxy-N,1-dimethylindole-3-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15)

InChI Key

ALTIHNKZQMTOFA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material was prepared from 6-methoxy-1-methyl-1H-indole-3-carboxylic acid methylamide 21a (453 mg, 2.1 mmol) by treatment with BBr3 in a manner as previously described for example 1d to give 219 mg (51%) of a pale orange solid. 1H NMR (CD3OD) δ7.75 (1H, d, J=8.5 Hz), 7.47 (1H, s), 6.61-6.66 (2H, m), 3.62 (3H, s), 3.24 (1H, s), 2.79 (3H, s). ESIMS (MH+): 205.10.
Name
6-methoxy-1-methyl-1H-indole-3-carboxylic acid methylamide
Quantity
453 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

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